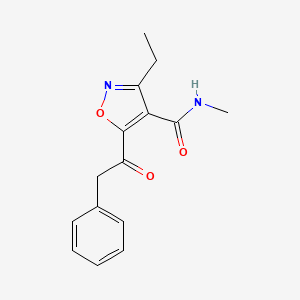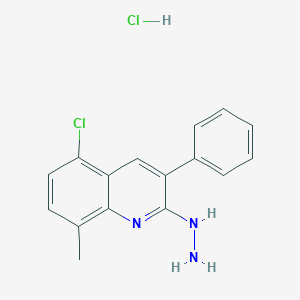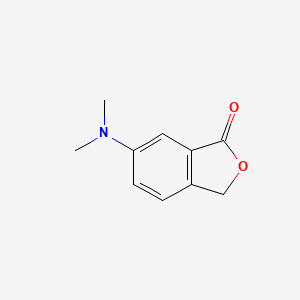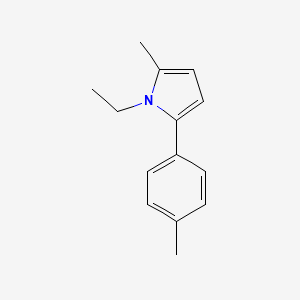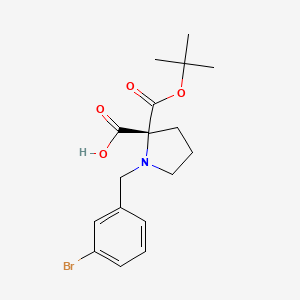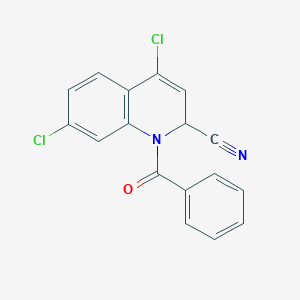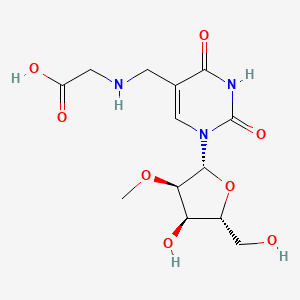
5-Carboxymethylaminomethyl-2'-o-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxymethylaminomethyl-2’-o-methyluridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic information during protein synthesis. This compound is a derivative of uridine, with modifications that enhance its functionality in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethylaminomethyl-2’-o-methyluridine typically involves multiple steps, starting from uridineCommon reagents used in these reactions include methylating agents and carboxymethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Carboxymethylaminomethyl-2’-o-methyluridine is less common due to its specialized use in research. it can be produced in large quantities using automated nucleoside synthesizers, which allow for precise control over reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxymethylaminomethyl-2’-o-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the carboxymethylaminomethyl group.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Carboxymethylaminomethyl-2’-o-methyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: It plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on this compound contributes to understanding diseases related to tRNA modifications and developing potential therapeutic interventions.
Industry: It is used in the development of nucleoside analogs for antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 5-Carboxymethylaminomethyl-2’-o-methyluridine involves its incorporation into tRNA, where it enhances the accuracy of codon recognition during translation. The modifications at the 5-position and 2’-O position allow for more stable base pairing and increased decoding efficiency. Molecular targets include the ribosome and various enzymes involved in tRNA modification .
Comparison with Similar Compounds
Similar Compounds
5-Methoxycarbonylmethyl-2’-o-methyluridine: Similar in structure but with a methoxycarbonyl group instead of a carboxymethylaminomethyl group.
5-Carboxymethylaminomethyluridine: Lacks the 2’-O-methyl modification.
2’-O-Methyluridine: Lacks the carboxymethylaminomethyl group.
Uniqueness
5-Carboxymethylaminomethyl-2’-o-methyluridine is unique due to its dual modifications, which provide enhanced stability and functionality in tRNA. These modifications allow for more efficient and accurate translation of the genetic code, making it a valuable compound in both basic and applied research .
Properties
Molecular Formula |
C13H19N3O8 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
2-[[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22)/t7-,9-,10-,12-/m1/s1 |
InChI Key |
SFFCQAIBJUCFJK-UGKPPGOTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



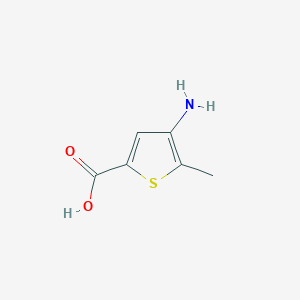
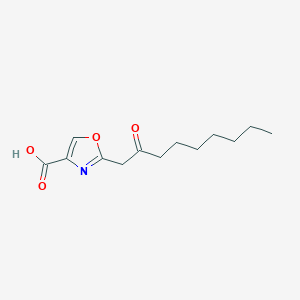

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
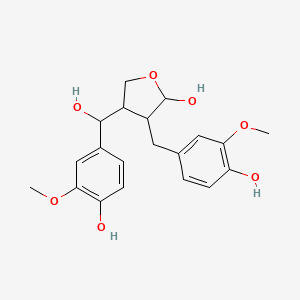
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

